molecular formula C20H15BrN2O B13379399 5-Bromo-7-ethyl-3-(naphthalen-1-ylamino)indol-2-one

5-Bromo-7-ethyl-3-(naphthalen-1-ylamino)indol-2-one

Cat. No.: B13379399
M. Wt: 379.2 g/mol
InChI Key: CSXQHMGSUCORCE-UHFFFAOYSA-N
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Description

5-Bromo-7-ethyl-3-(naphthalen-1-ylamino)indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-Bromo-7-ethyl-3-(naphthalen-1-ylamino)indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

5-Bromo-7-ethyl-3-(naphthalen-1-ylamino)indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

    Major Products: The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-7-ethyl-3-(naphthalen-1-ylamino)indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-7-ethyl-3-(naphthalen-1-ylamino)indol-2-one involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-7-ethyl-3-(naphthalen-1-ylamino)indol-2-one include other indole derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C20H15BrN2O

Molecular Weight

379.2 g/mol

IUPAC Name

5-bromo-7-ethyl-3-naphthalen-1-ylimino-1H-indol-2-one

InChI

InChI=1S/C20H15BrN2O/c1-2-12-10-14(21)11-16-18(12)23-20(24)19(16)22-17-9-5-7-13-6-3-4-8-15(13)17/h3-11H,2H2,1H3,(H,22,23,24)

InChI Key

CSXQHMGSUCORCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C(=NC3=CC=CC4=CC=CC=C43)C(=O)N2

Origin of Product

United States

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